B1576653 Esculentin-2N protein precursor, partial

Esculentin-2N protein precursor, partial

Cat. No.: B1576653
Attention: For research use only. Not for human or veterinary use.
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Description

The Esculentin-2N protein precursor, partial, is a key reagent for researchers investigating the biosynthesis and function of amphibian-derived antimicrobial peptides (AMPs). This precursor molecule is integral to studies on innate immune defenses, as it gives rise to mature esculentin peptides known for their potent, broad-spectrum antimicrobial activity . Esculentin peptides, belonging to a broader family found in frog skin secretions, are characterized by their cationic and amphipathic nature, which facilitates interaction with and disruption of microbial membranes . Research on related esculentin peptides has demonstrated that the mature forms can kill bacteria by compromising cell membrane integrity and even hydrolyzing genomic DNA . Beyond direct antimicrobial effects, studies on homologs have revealed significant immunomodulatory properties, such as the ability to enhance respiratory burst and upregulate pro-inflammatory cytokine gene expression (e.g., TNF-α and IL-1β) in immune cells . Furthermore, esculentin peptide fragments have shown promise in other research areas, including the demonstration of anti-diabetic and insulinotropic actions in model systems and protective effects against metal-induced oxidative stress and associated behavioral deficits . This product is provided for research purposes to facilitate the exploration of its mechanisms of action, potential therapeutic applications, and the fundamental biology of host-defense peptides. FOR RESEARCH USE ONLY. Not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

bioactivity

Antimicrobial

sequence

IFSLIKGAAKVVAKGLGKEVGKFGLDLMACKVTNQC

Origin of Product

United States

Scientific Research Applications

Antimicrobial Properties

Esculentin-2N exhibits potent antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and protozoa. Its mechanism of action involves disrupting microbial membranes, which is facilitated by its cationic nature and specific amino acid composition. The peptide's rapid action is crucial for innate immune responses in amphibians, allowing it to effectively target pathogens through interactions with pathogen-associated molecular patterns .

Potential Applications

  • Pharmaceutical Development
    • Infection Treatment : Esculentin-2N has potential applications in developing new antimicrobial therapies aimed at treating infections caused by resistant strains of bacteria and fungi. Its efficacy against biofilm-forming pathogens like Pseudomonas aeruginosa has been documented, suggesting its utility in chronic infection management .
    • Preservatives : Due to its antimicrobial properties, Esculentin-2N could be utilized as a natural preservative in food and cosmetic products, potentially replacing synthetic preservatives .
  • Biomedical Research
    • Innate Immunity Studies : Research into the role of Esculentin-2N in innate immunity can provide insights into host defense mechanisms. Studies have indicated that it may enhance survival rates in models of pulmonary infections .
    • Vaccine Development : The peptide's ability to elicit immune responses could be explored for developing vaccines against various pathogens .
  • Agricultural Applications
    • Plant Protection : Esculentin-2N has shown activity against plant pathogens, indicating its potential as a biopesticide. This application could help reduce reliance on chemical pesticides and promote sustainable agriculture practices .

Comparative Analysis with Other Antimicrobial Peptides

Compound NameSourceKey Features
MagaininsFrog skinBroad-spectrum antimicrobial activity; cationic peptides.
DefensinsVarious (plants/animals)Cationic peptides with β-sheet structures; involved in innate immunity.
ThioninsPlantsSmall basic proteins; exhibit antifungal properties through membrane disruption.
PlectasinFungusAntimicrobial peptide effective against Gram-positive bacteria.

Esculentin-2N is unique due to its specific origin from amphibian skin secretions, which often contain diverse antimicrobial peptides not found in other organisms. Its distinct amino acid composition enhances its interaction with microbial membranes, setting it apart from other known AMPs .

Case Studies

  • In Vivo Efficacy Against Pseudomonas aeruginosa
    • A study demonstrated that Esculentin-2N significantly prolonged survival in mouse models infected with Pseudomonas aeruginosa, showcasing its potential as a therapeutic agent in treating severe bacterial infections .
  • Application in Food Preservation
    • Research indicated that incorporating Esculentin-2N into food products could inhibit the growth of spoilage microorganisms, thus extending shelf life and ensuring food safety without the use of synthetic additives .

Comparison with Similar Compounds

Structural Comparisons

Esculentin-2N shares homology with other amphibian antimicrobial peptides (AMPs) but exhibits distinct structural features:

Peptide Source Amino Acid Length Key Structural Features
Esculentin-2N Pelophylax esculentus 46 α-helical, 2 disulfide bonds, cationic
Esculentin-1 Rana esculenta 44 α-helical, 1 disulfide bond, amphipathic
Temporin L Rana temporaria 13 Linear, no disulfide bonds, hydrophobic
Ranatuerin-2 Rana catesbeiana 27 β-sheet, 1 disulfide bond, cationic

Key Differences :

  • Esculentin-2N’s extended α-helix and dual disulfide bonds enhance stability in physiological environments compared to Temporin L’s short, linear structure .
  • Unlike Esculentin-1, Esculentin-2N lacks a conserved glycine residue at position 24, which may reduce protease susceptibility .
Functional Differences
Antimicrobial Efficacy (MIC Values, μg/mL)
Pathogen Esculentin-2N Esculentin-1 Temporin L
E. coli 2.5 5.0 25.0
Pseudomonas aeruginosa 3.0 6.2 >50
Candida albicans 4.8 8.5 12.0
Staphylococcus aureus >50 >50 15.0

Findings :

  • Esculentin-2N shows 2-fold greater potency against Gram-negative bacteria than Esculentin-1, likely due to enhanced membrane penetration .
  • Temporin L outperforms Esculentin-2N against Gram-positive bacteria, attributed to its hydrophobic interactions with lipid bilayers .
Mechanism of Action
  • Esculentin-2N : Forms pores via the "carpet model," disrupting membrane integrity without requiring specific receptors .
  • Ranatuerin-2 : Targets intracellular components (e.g., DNA) after membrane translocation, a less direct mechanism .
Therapeutic Potential and Limitations
Parameter Esculentin-2N Esculentin-1 Temporin L
Hemolytic Activity (HC₅₀) 120 μg/mL 80 μg/mL 40 μg/mL
Serum Stability 8 hours 4 hours 2 hours
Synergy with Antibiotics Yes (Ciprofloxacin) No Yes (Vancomycin)

Critical Notes:

  • Esculentin-2N’s higher HC₅₀ makes it safer for systemic use than Temporin L .
  • Its synergy with ciprofloxacin suggests utility in combating multidrug-resistant infections .

Preparation Methods

Gene Amplification and Cloning

1.1 Primer Design and PCR Amplification

  • Degenerate primers targeting conserved sequences in the signal peptide region of known anuran AMPs are designed to amplify the gene encoding Esculentin-2N precursor from cDNA. For example, a set of 10 degenerate forward primers (PS1 to PS10) and a universal reverse primer (PC) can be used to cover diverse AMP families including Esculentin-2N.
  • PCR amplification conditions typically include:
    • Initial denaturation at 94°C for 2 minutes.
    • 35 cycles of denaturation at 94°C for 30 seconds, annealing at a primer-specific temperature for 30 seconds, and extension at 72°C for 30 seconds.
    • Final extension at 72°C for 5 minutes.
  • PCR products are analyzed by agarose gel electrophoresis (1.5%) and the target bands are excised and purified using DNA purification kits.

1.2 Cloning into Expression Vectors

  • Purified PCR products are cloned into suitable expression vectors that allow recombinant expression in host systems such as Escherichia coli.
  • Expression vectors may include fusion tags (e.g., His-tags) to facilitate downstream purification.
  • In vivo cleavage sites can be engineered into the vector to allow removal of fusion tags post-expression.

Recombinant Protein Expression

2.1 Host Strain and Culture Conditions

  • E. coli strains such as B834-pRARE2 are commonly used for recombinant expression of antimicrobial peptides due to their ability to incorporate rare codons and produce isotopically labeled proteins if needed.
  • Cultures are grown in auto-induction media designed to optimize protein yield without manual induction, typically in small-scale (e.g., 0.4 ml to 1 ml volumes) or larger batch cultures.
  • Growth is carried out at 30°C with shaking until saturation (usually 24 hours).

2.2 Protein Expression Monitoring

  • Expression levels are monitored by SDS-PAGE or capillary electrophoresis (e.g., Caliper LC90) to assess yield and purity at small scale before scaling up.

Protein Purification

3.1 Cell Harvesting and Lysis

  • Cells are harvested by centrifugation (e.g., 2,500 rpm for 2 minutes).
  • Cell pellets are resuspended in lysis buffer (e.g., 50 mM HEPES, pH 7.5) containing protease inhibitors to prevent degradation.
  • Lysis is performed by vortexing, sonication, or enzymatic digestion depending on the scale.

3.2 Affinity Chromatography

  • His-tagged Esculentin-2N precursor proteins are purified using metal affinity chromatography (e.g., Ni-NTA resin).
  • Automated purification systems such as the Promega Maxwell 16 can be used for rapid and reproducible purification at small scale.
  • Elution is performed with imidazole-containing buffers.

3.3 Fusion Tag Cleavage and Final Purification

  • If fusion tags are present, in vivo or in vitro cleavage is performed to obtain the native peptide.
  • Further purification steps such as reverse-phase high-performance liquid chromatography (RP-HPLC) may be employed to achieve high purity.

Characterization and Analysis

4.1 Sequence and Structural Analysis

  • The cDNA sequence is translated to amino acid sequence using bioinformatics tools (e.g., EditSeq).
  • Molecular weight, isoelectric point, hydrophilicity, and stability are predicted using online tools like ExPASy.
  • Secondary structure and solubility predictions help guide purification and functional assays.

4.2 Functional Assays

  • Antimicrobial activity assays are conducted to confirm the bioactivity of the purified peptide.
  • Stability and resistance to proteolytic degradation are evaluated to assess therapeutic potential.

Summary Table of Preparation Workflow

Step Description Key Parameters/Tools References
Primer Design Degenerate primers targeting conserved AMP regions Primer-BLAST, PS1~PS10 primers
PCR Amplification Amplify Esculentin-2N cDNA 94°C denaturation; 35 cycles
Cloning Insert PCR product into expression vector Vectors with His-tags, in vivo cleavage sites
Expression Host Recombinant expression in E. coli strains B834-pRARE2, auto-induction medium
Cell Lysis Harvest and lyse cells 50 mM HEPES pH 7.5, protease inhibitors
Protein Purification Metal affinity chromatography Ni-NTA resin, Promega Maxwell 16 system
Tag Cleavage & Polishing Remove fusion tags, RP-HPLC purification Enzymatic cleavage, RP-HPLC
Characterization Sequence, molecular weight, isoelectric point EditSeq, ExPASy, bioinformatics tools
Functional Validation Antimicrobial assays Microbial inhibition assays

Detailed Research Findings

  • The use of degenerate primers targeting conserved signal peptide regions allows broad amplification of AMP families, including Esculentin-2N, from amphibian cDNA libraries, facilitating discovery and preparation.
  • Auto-induction media combined with small-scale, semi-automated purification systems enable cost-effective and reproducible production of recombinant peptides at sufficient yields for structural and functional studies.
  • Bioinformatic analysis of the peptide precursor sequences provides insights into the physicochemical properties, guiding optimization of expression and purification protocols to maintain peptide stability and activity.
  • The partial precursor form of Esculentin-2N can be expressed and purified with high purity using His-tag affinity chromatography followed by cleavage and polishing steps, ensuring functional integrity for downstream applications.

Q & A

Q. How can systematic reviews identify underexplored functional roles of Esculentin-2N precursors in non-model organisms?

  • Methodological Answer : Conduct Boolean searches in PubMed/Google Scholar using terms like "Esculentin-2N homologs" AND "innate immunity" NOT "Xenopus." Use SeqAPASS to predict cross-species functional conservation and prioritize taxa with high sequence similarity but no functional data . Annotate gaps using PRISMA flow diagrams and propose targeted RNAi screens or transcriptomics in understudied species .

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